2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a benzyl group at position 5, a 1H-pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety attached to an N-(4-ethylphenyl) group.
Properties
IUPAC Name |
2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-18-10-12-20(13-11-18)24-22(29)17-30-23-26-25-21(16-19-8-4-3-5-9-19)28(23)27-14-6-7-15-27/h3-15H,2,16-17H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABMLKOQYEVBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the dihydrofolate reductase (DHFR) and enoyl-ACP reductase enzymes. These enzymes play crucial roles in bacterial growth and survival, making them attractive targets for antibacterial agents.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the DHFR and enoyl ACP reductase enzymes. This interaction likely inhibits the activity of these enzymes, thereby disrupting essential biochemical processes in the bacteria.
Biochemical Pathways
The inhibition of DHFR and enoyl ACP reductase enzymes affects multiple biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway, which is essential for the production of bacterial cell membranes. The inhibition of these enzymes disrupts these pathways, leading to impaired bacterial growth and survival.
Biological Activity
2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a triazole ring, a pyrrole moiety, and a sulfanyl group, which are known to contribute to various biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 396.52 g/mol. Its unique structural features include:
| Structural Feature | Description |
|---|---|
| Triazole Ring | A five-membered ring that enhances biological activity through interactions with biological targets. |
| Pyrrole Moiety | Contributes to the compound's reactivity and potential enzyme inhibition. |
| Sulfanyl Group | May facilitate interactions with thiol-containing biomolecules. |
Synthesis
The synthesis of this compound typically involves multi-step reactions utilizing various reagents and conditions to optimize yield and purity. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The controlled reaction environment is crucial for preventing side reactions and ensuring the desired product formation .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The mechanism of action is believed to involve inhibition of specific enzymes or modulation of receptor functions, which can lead to the disruption of bacterial cell division or induction of apoptosis in target cells .
Case Studies and Research Findings
- Antibacterial Activity : In vitro studies demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were reported in the range of to for various strains .
- Antitubercular Activity : The compound was also evaluated for its activity against Mycobacterium tuberculosis, showing promising results that warrant further investigation into its potential as an antitubercular agent .
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed that this compound binds effectively to active sites of key enzymes involved in bacterial metabolism, suggesting a targeted mechanism of action .
Summary of Biological Activities
| Activity Type | Target Pathogen/Enzyme | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Various Gram-positive/negative bacteria | 0.8 - 100 | Effective against multiple strains |
| Antitubercular | Mycobacterium tuberculosis | Not specified | Promising results in preliminary studies |
| Enzyme Inhibition | Dihydrofolate reductase | Not specified | Potential therapeutic target identified |
Scientific Research Applications
Biological Activities
Research indicates that 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antibacterial properties against various strains of bacteria, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
- Antifungal Properties : It has also been evaluated for its antifungal activity against common fungal pathogens .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development in several therapeutic areas:
| Application Area | Description |
|---|---|
| Infectious Diseases | Potential treatment for bacterial infections due to its antibacterial properties. |
| Oncology | Possible use in cancer therapies based on preliminary anticancer activity findings. |
| Fungal Infections | Development of antifungal agents targeting resistant fungal strains. |
Agricultural Applications
Beyond medicinal uses, the compound's biological activity suggests potential applications in agriculture:
- Pesticides : Its antimicrobial properties could be harnessed to develop new pesticides or fungicides.
- Plant Growth Regulators : Compounds with similar structures have been investigated for their effects on plant growth and development.
Case Studies
Several studies have documented the synthesis and evaluation of this compound:
- A study published in the Journal of Medicinal Chemistry explored the synthesis of various triazole derivatives and their biological evaluation, highlighting the effectiveness of compounds similar to this compound against resistant bacterial strains .
- Another research article focused on the antifungal activity of triazole derivatives, demonstrating that modifications to the triazole ring can enhance efficacy against specific fungal pathogens .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and synthesis parameters of the target compound with similar triazol-thioacetamide derivatives:
Key Observations:
- Substituent Effects : The target compound’s pyrrole and benzyl groups distinguish it from analogs like VUAA1 (pyridinyl and ethyl) and 6a (allyl and pyridinyl). The pyrrole may enable hydrogen bonding, while benzyl enhances hydrophobicity .
- Synthesis Efficiency : Yields for triazol-thioacetamides vary widely (50–83% in ), suggesting that the target compound’s synthesis may require optimization depending on substituent reactivity .
Structure-Activity Relationship (SAR) Trends
Triazole Core : Essential for maintaining planar geometry and electronic interactions. Substitutions at positions 4 and 5 dictate steric and electronic profiles .
Sulfanyl Bridge : Enhances stability and facilitates thioether-mediated interactions with cysteine residues in biological targets .
Acetamide Tail : The N-(4-ethylphenyl) group in the target compound and VUAA1 contributes to hydrophobic binding pockets, while electron-withdrawing groups (e.g., trifluoromethyl in ) may improve metabolic stability .
Q & A
Q. What role does the 1,2,4-triazole core play in the compound’s mechanism of action, and how does it compare to other heterocyclic systems?
- Methodology :
- The triazole ring’s hydrogen-bonding capacity and planar geometry enhance interactions with ATP-binding pockets in kinases.
- Comparative studies with oxadiazole or imidazole analogs reveal differences in binding entropy and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
